Milbemectin A4

Physicochemical characterization Formulation science Bioavailability

Milbemectin A4 (CAS 51596-11-3, C₃₂H₄₆O₇, MW 542.7) is the major active constituent (65–75%) of the commercially formulated acaricide/insecticide milbemectin, a fermentation-derived 16-membered macrocyclic lactone produced by Streptomyces hygroscopicus subsp. aureolacrimosus.

Molecular Formula C32H46O7
Molecular Weight 542.7 g/mol
Cat. No. B13401669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemectin A4
Molecular FormulaC32H46O7
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C
InChIInChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3
InChIKeyVOZIAWLUULBIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Milbemectin A4 – The Dominant Active Component of the Macrocyclic Lactone Acaricide Milbemectin


Milbemectin A4 (CAS 51596-11-3, C₃₂H₄₆O₇, MW 542.7) is the major active constituent (65–75%) of the commercially formulated acaricide/insecticide milbemectin, a fermentation-derived 16-membered macrocyclic lactone produced by Streptomyces hygroscopicus subsp. aureolacrimosus [1]. Milbemectin A4 differs structurally from its co-component Milbemycin A3 (25–35% of the mixture) solely by the substitution at C-25: an ethyl group in A4 versus a methyl group in A3 [2]. This single-carbon difference drives substantial divergence in physicochemical properties that directly affect formulation, bioavailability, and biological performance, making Milbemectin A4 the primary driver of efficacy in the commercial product [3].

Why Milbemycin A3 Cannot Substitute for Milbemectin A4 in Formulation, Bioavailability, and Efficacy


Although Milbemycins A3 and A4 are co-produced and co-formulated in the commercial product milbemectin, they are not functionally interchangeable as isolated compounds. The C-25 ethyl (A4) vs. methyl (A3) substitution produces a 0.6 log-unit increase in octanol-water partition coefficient (logP 5.9 vs. 5.3) and an approximately 8-fold difference in aqueous solubility [1]. These divergent physicochemical profiles translate into markedly different organic solvent solubilities—A4 is 7.1-fold more soluble in methanol and 5.6-fold more soluble in ethanol than A3—directly impacting formulation flexibility, emulsifiable concentrate design, and cuticular penetration in target arthropods [2]. Substituting an A4-rich formulation with an A3-dominant one would yield a product with reduced lipophilicity, lower organic solvent loading capacity, and altered target-site bioavailability, ultimately compromising field efficacy .

Quantitative Evidence Guide: Where Milbemectin A4 Demonstrates Measurable Differentiation from Analogs and Alternatives


Aqueous Solubility: Milbemectin A4 vs. Milbemycin A3 (8.2-Fold Difference)

Milbemectin A4 exhibits an aqueous solubility of 7.2 mg/L at 20°C, compared to 0.88 mg/L for Milbemycin A3 under identical conditions—an 8.2-fold difference driven solely by the C-25 ethyl vs. methyl substitution [1]. This higher water solubility of A4 facilitates more homogeneous dispersion in aqueous spray solutions, reducing the need for high surfactant loads and improving tank-mix compatibility [2].

Physicochemical characterization Formulation science Bioavailability

Lipophilicity and Organic Solvent Solubility: A4 vs. A3 Drives Formulation Loading Capacity

The logP (octanol-water partition coefficient) of A4 is 5.9 vs. 5.3 for A3, reflecting the higher lipophilicity conferred by the C-25 ethyl group [1]. This translates into substantially higher solubility in key formulation solvents: A4 dissolves at 458.8 g/L in methanol (vs. 64.8 g/L for A3, 7.1-fold), 234.0 g/L in ethanol (vs. 41.9 g/L, 5.6-fold), and 365.3 g/L in acetone (vs. 66.1 g/L, 5.5-fold) [2]. For formulators, this means A4-rich technical material allows higher active ingredient loading in emulsifiable concentrate and soluble liquid formulations without precipitation risk.

logP partition coefficient Emulsifiable concentrate Solvent loading

Field Efficacy Against Tetranychus urticae: Milbemectin (70% A4) Outperforms Abamectin Over Time

In a two-season field trial on strawberry (Kom Hamada, Egypt, 2015–2016), milbemectin (A3:A4 = 30:70) was compared head-to-head with abamectin and other acaricides against two-spotted spider mite (Tetranychus urticae). At 24 h post-spray, milbemectin ≥ abamectin in population reduction; at 48 h, abamectin ≥ milbemectin; but at 72 h, milbemectin ranked above abamectin (Milbemectin ˃ Abamectin ˃ Bifenazate ˃ Fenpyroximate ˃ Hexythiazox ˃ Ethoxazole), demonstrating superior residual activity [1]. This late-time advantage is consistent with the higher lipophilicity of A4 facilitating slower cuticular release and prolonged target-site residence.

Field trial Tetranychus urticae Acaricide efficacy

Baseline Acaricidal and Nematocidal Potency: Milbemycin A3/A4 Mixture vs. Doramectin

In a standardized in vitro assay comparing the milbemycin A3/A4 mixture (the commercial milbemectin composition) against the avermectin-class compound doramectin, the mixture demonstrated IC50 values of 5.4 ± 1.7 μg/mL (adult spider mite), 50.1 ± 1.2 μg/mL (mite egg), and 9.8 ± 1.2 μg/mL (C. elegans) [1]. Doramectin exhibited IC50 values of 7.3 ± 1.5 μg/mL (adult mite), >100 μg/mL (mite egg), and 2.7 ± 1.4 μg/mL (C. elegans). The A3/A4 mixture is notably more potent on mite eggs (at least 2-fold difference) and adult mites (1.35-fold), while doramectin is more potent on the C. elegans nematode model (3.6-fold). This differential potency profile—stronger acaricidal but weaker free-living nematode activity—supports milbemectin's targeted use as an acaricide rather than a broad-spectrum nematicide.

IC50 Spider mite C. elegans Doramectin

Structure–Activity Hierarchy: Milbemycin A4 as a Scaffold for Higher-Activity Derivatives Surpassing Milbemycin D

In a synthetic derivatization study, novel 25-substituted milbemycin A4 derivatives were prepared and tested against Tetranychus urticae [1]. All synthesized derivatives showed higher acaricidal activity than the parent milbemycin A4. The activity hierarchy established was: 25b-methylmilbemycin A4 (most active) > other derivatives > milbemycin D > milbemycin A4. The lead derivative, 25b-methylmilbemycin A4, achieved 100% mite mortality at a 1 ppm spray concentration and 63% mortality at 0.1 ppm [1]. This demonstrates that milbemycin A4, while not the most intrinsically potent milbemycin, serves as the privileged scaffold from which semi-synthetic modifications can yield compounds exceeding the potency of naturally occurring milbemycin D.

Structure-activity relationship Derivatization Milbemycin D

Mammalian Toxicity Profile: Milbemectin (A3/A4 Mixture) vs. Abamectin – Therapeutic Index Differentiation

The acute oral LD50 of milbemectin (technical mixture, 70% A4) in rats is reported as 456–762 mg/kg (female–male), with a dermal LD50 >5,000 mg/kg [1]. In contrast, the widely used acaricide abamectin exhibits a significantly lower acute oral LD50 of approximately 10–11 mg/kg in rats [2]. This approximately 50- to 70-fold difference in acute mammalian oral toxicity provides a considerably wider safety margin for handlers and non-target mammals when using milbemectin-based formulations. The lower mammalian toxicity of milbemycins relative to avermectins is attributed to the absence of the C-13 disaccharide group, which reduces affinity for mammalian GABA receptors .

Mammalian safety LD50 Toxicology

Optimal Application Scenarios for Milbemectin A4 Based on Quantitative Evidence


High-Load Emulsifiable Concentrate (EC) Formulation Development

The 5.5- to 7.1-fold higher organic solvent solubility of Milbemectin A4 compared to A3 (e.g., 458.8 vs. 64.8 g/L in methanol) [1] makes A4-rich technical material the preferred active ingredient for developing high-concentration EC formulations. Formulators can achieve target active ingredient loadings with reduced co-solvent volumes, lowering per-unit manufacturing costs and minimizing phytotoxicity risk from solvent carriers.

Integrated Pest Management Programs Requiring Prolonged Residual Mite Control

Field data demonstrate that milbemectin (70% A4) maintains superior efficacy at 72 h post-application compared to abamectin, which shows peak efficacy at 24–48 h followed by faster decline [2]. For crops such as strawberry, citrus, and ornamentals where sustained protection against Tetranychus spp. is critical between spray intervals, A4-rich milbemectin offers a procurement advantage over shorter-residual alternatives.

Semi-Synthetic Discovery Programs Using Milbemycin A4 as the Derivatization Scaffold

Milbemycin A4 serves as the privileged starting material for generating 25-substituted, 24a-substituted, and 26-substituted derivatives that surpass the potency of both parent A4 and naturally occurring milbemycin D [3]. Procurement of high-purity A4 (>95%) is essential for medicinal chemistry and agrochemical discovery laboratories pursuing next-generation macrocyclic lactone acaricides with improved potency and resistance-breaking profiles.

Low-Toxicity Acaricide Selection for High-Value Horticultural Crops with Short Pre-Harvest Intervals

The approximately 50- to 70-fold higher acute oral LD50 of milbemectin compared to abamectin [4] supports its selection for use on crops with short pre-harvest intervals (e.g., strawberries, tomatoes, tea) where operator and consumer safety margins are paramount. This toxicological differentiation aligns with regulatory preferences for reduced-risk pesticide active ingredients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milbemectin A4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.